molecular formula C14H22O2 B14278667 Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- CAS No. 154029-97-7

Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-

Cat. No.: B14278667
CAS No.: 154029-97-7
M. Wt: 222.32 g/mol
InChI Key: SGDUBGMJRIJPDQ-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- typically involves the reaction of cyclohexanone with tert-butyl acetoacetate under basic conditions. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the spiro compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding spiro diketones.

    Reduction: Reduction reactions can convert the diketone groups to diols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include spiro diketones, spiro diols, and various substituted spiro compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing spiro-based pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-1,7-dione
  • Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
  • 1,4-Dioxaspiro[4.5]decan-8-one

Uniqueness

Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- is unique due to its specific spiro structure and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These features make it particularly useful in applications requiring stability and specific reactivity.

Properties

CAS No.

154029-97-7

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

8-tert-butylspiro[4.5]decane-1,4-dione

InChI

InChI=1S/C14H22O2/c1-13(2,3)10-6-8-14(9-7-10)11(15)4-5-12(14)16/h10H,4-9H2,1-3H3

InChI Key

SGDUBGMJRIJPDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)C(=O)CCC2=O

Origin of Product

United States

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